

# Idalopirdine: A Versatile Tool for Interrogating 5-HT6 Receptor Function

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## Compound of Interest

Compound Name: *Idalopirdine*

Cat. No.: *B1259171*

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## Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Idalopirdine** (also known as Lu AE58054) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3] Its high affinity and selectivity make it an invaluable tool compound for elucidating the physiological and pathological roles of the 5-HT6 receptor. Although clinical trials of **idalopirdine** for Alzheimer's disease did not meet their primary endpoints, its well-characterized pharmacology provides a solid foundation for its use in preclinical research to explore 5-HT6 receptor signaling, its modulation of neurotransmitter systems, and its role in cognitive processes.[4][5] This document provides detailed application notes and experimental protocols for utilizing **idalopirdine** as a tool compound in 5-HT6 receptor research.

## Data Presentation

### Table 1: In Vitro Pharmacological Profile of Idalopirdine

This table summarizes the binding affinity and functional potency of **idalopirdine** for the human 5-HT6 receptor.

Parameter	Value	Receptor/System	Reference
Binding Affinity (Ki)	0.83 nM	Human 5-HT6 Receptor	
Functional Antagonism (IC50)	26 nM	Human 5-HT6 Receptor	

## Table 2: Selectivity Profile of Idalopirdine

This table presents the binding affinities (Ki) of **idalopirdine** for a panel of other serotonin and non-serotonin receptors, demonstrating its high selectivity for the 5-HT6 receptor.

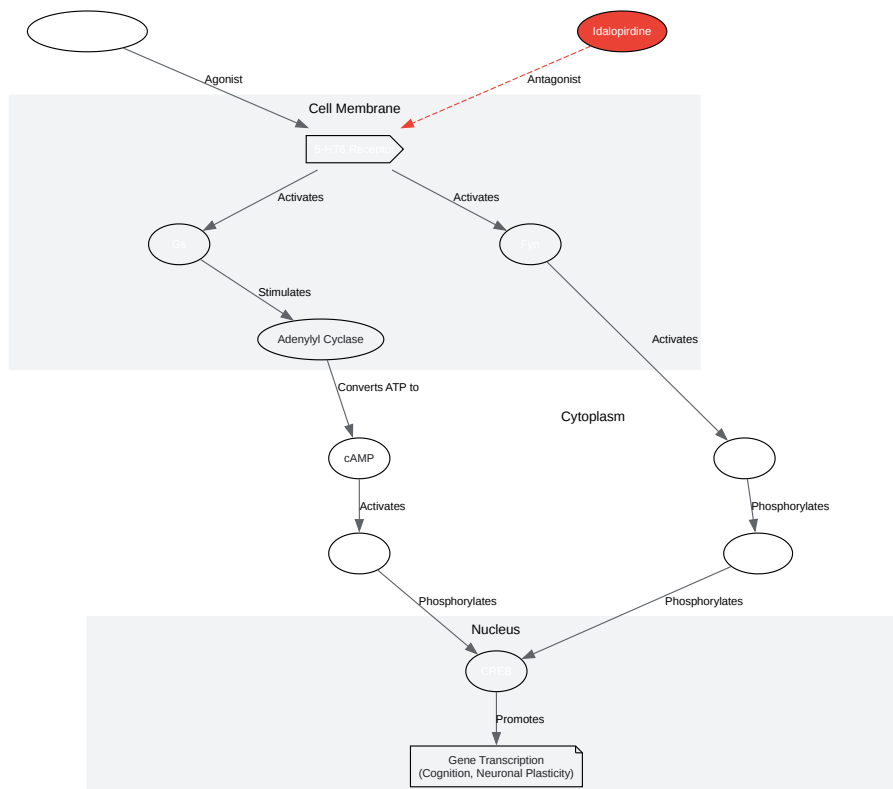
Receptor	Ki (nM)	Fold Selectivity vs. 5-HT6	Reference
5-HT1A	2300	>2700	
5-HT1B	>10,000	>12,000	
5-HT1D	2600	>3100	
5-HT1E	>4600	>5500	
5-HT1F	2400	>2800	
5-HT2A	83	~100	
5-HT2B	>4100	>4900	
5-HT2C	250	~300	
5-HT3	>10,000 (IC50)	>12,000	
5-HT4e	>10,000 (IC50)	>12,000	
5-HT7	>10,000	>12,000	
Adrenergic α1A	21	~25	
Adrenergic α1B	22	~26	

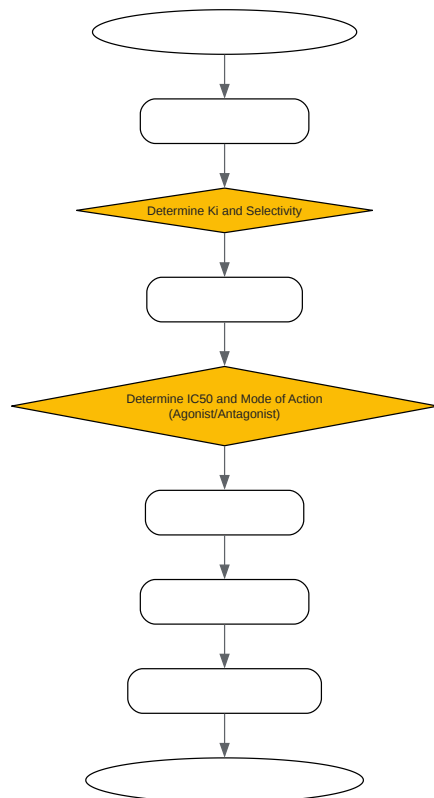
## Table 3: In Vivo Effects of Idalopirdine

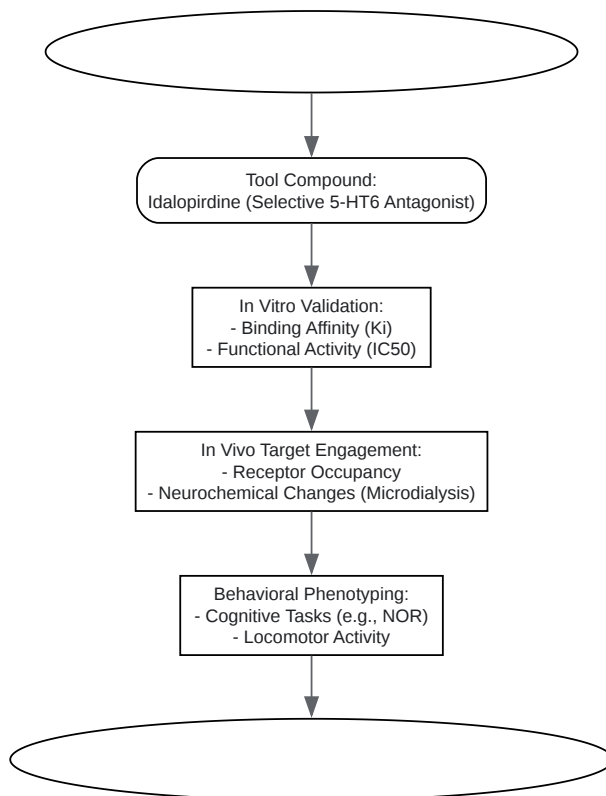
This table highlights key findings from in vivo studies using **idalopirdine**.

Animal Model	Dosing	Key Finding	Reference
Rat (Obesity Model)	5 mg/kg, i.p.	Significantly reduced food intake and body weight.	
Rat (fMRI)	2 mg/kg, i.v.	Modest brain activation alone; robust synergistic activation with donepezil.	
Rat (Microdialysis)	10 mg/kg, p.o.	Increased extracellular levels of dopamine, noradrenaline, and glutamate in the medial prefrontal cortex.	

## Mandatory Visualizations







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